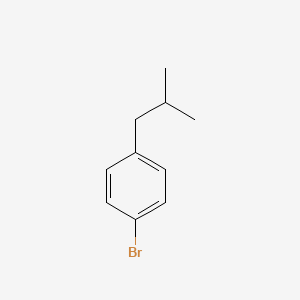

1-Bromo-4-isobutylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBHVVRVSMBCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396427 | |

| Record name | 1-Bromo-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-99-2 | |

| Record name | 1-Bromo-4-(2-methylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-isobutylbenzene (CAS: 2051-99-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-isobutylbenzene, with the CAS registry number 2051-99-2, is a halogenated aromatic hydrocarbon.[1] Its molecular structure, featuring a bromine atom and an isobutyl group attached to a benzene ring in the para position, makes it a valuable intermediate in organic synthesis.[1] This compound serves as a crucial building block for introducing the 4-isobutylphenyl moiety into more complex molecules.[1] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it plays a role in the synthesis of various target compounds.[1][2] The bromine atom acts as an excellent leaving group, facilitating a variety of cross-coupling reactions, which are fundamental to the construction of carbon-carbon bonds.[1][2]

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2051-99-2 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₃Br | [1][4][5][7] |

| Molecular Weight | 213.11 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [4][9] |

| Density | 1.24 g/cm³ | [1][7] |

| Boiling Point | 237 °C at 760 mmHg | [1][7] |

| Flash Point | 96.6 °C | [7] |

| Refractive Index | 1.525 | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ether and chloroform. | [4][9] |

Table 2: Spectral Data

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR | Data for the structurally similar isobutylbenzene shows signals around δ 7.61 (5H, m), 2.89 (2H, d, J = 7 Hz), 2.29 (1H, nonet, J = 7 Hz), and 1.34 (6H, d, J = 7 Hz). For this compound, the aromatic region would show a different splitting pattern due to the para-substitution. | |

| ¹³C NMR | Predicted peaks available. | [4] |

| Infrared (IR) | Vapor Phase IR spectrum available. | [10] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, showing the molecular ion peak and fragmentation patterns characteristic of the structure. | [10][11][12] |

Synthesis and Reactivity

This compound is a key synthetic intermediate, valued for its ability to participate in a variety of chemical transformations.

Synthesis of this compound

A common method for the synthesis of this compound is through the electrophilic bromination of isobutylbenzene. A specific protocol is detailed in the synthesis of Ibuprofen, where it serves as a key intermediate.

-

Reactants: Isobutylbenzene, Bromine, Carbon Tetrachloride (solvent).

-

Procedure:

-

Dissolve isobutylbenzene (13.4g, 0.1 mol) in 50 mL of carbon tetrachloride in a reaction vessel equipped with a stirrer.

-

Cool the mixture to 0 °C with stirring.

-

Slowly add bromine (2.5 mL, 0.105 mol) dropwise to the reaction mixture.

-

Maintain the reaction temperature between 30-40 °C for 2 hours.

-

After the reaction is complete, the mixture is worked up by washing with a saturated aqueous solution of sodium thiosulfate and then with water.

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield this compound.

-

-

Note: This protocol is adapted from a patent describing the synthesis of ibuprofen.[13] The molar ratio of isobutylbenzene to bromine is approximately 1:1.05.[13]

Key Reactions

The presence of the bromine atom on the aromatic ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular frameworks.

Caption: Key cross-coupling reactions of this compound.

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[14]

-

General Experimental Protocol:

-

In a flame-dried round-bottom flask, combine this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Add a palladium catalyst, for example, palladium(II) acetate (2 mol%) and a phosphine ligand like triphenylphosphine (4 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture (e.g., to 80 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[9]

-

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15]

-

General Experimental Protocol:

-

To a dry reaction vessel, add this compound (1.0 equiv), a palladium catalyst such as palladium(II) acetate (2 mol%), and a ligand like tri(o-tolyl)phosphine (4 mol%).

-

Purge the vessel with an inert gas.

-

Add an anhydrous solvent (e.g., DMF), an alkene (1.2 equiv), and a base such as triethylamine (1.5 equiv).

-

Heat the mixture (e.g., to 100-120 °C) and monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

-

Dry the organic layer, remove the solvent, and purify the product via column chromatography.[15][16]

-

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17]

-

General Experimental Protocol:

-

In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent like THF.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) co-catalyst such as CuI (0.025 equiv), and a base like diisopropylamine (7.0 equiv).

-

Add the terminal alkyne (1.1 equiv) to the mixture.

-

Stir the reaction at room temperature for a few hours.

-

Upon completion, dilute the reaction mixture with an ether, filter through Celite, and wash the filtrate with saturated aqueous ammonium chloride, sodium bicarbonate, and brine.

-

Dry the organic phase, concentrate it, and purify the product by flash column chromatography.[3]

-

Application in Drug Development: Synthesis of Ibuprofen

A significant application of this compound is as a key intermediate in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[13]

Synthetic Pathway of Ibuprofen

Caption: Synthesis of Ibuprofen via this compound.

-

Step 1: Coupling Reaction to form Ibuprofen Ester

-

In a reaction vessel under a nitrogen atmosphere, combine nickel(II) chloride hexahydrate (0.009 mol), 2,2'-bipyridine (0.0108 mol), sodium chloride (0.045 mol), manganese powder (0.27 mol), and triethylamine hydrochloride (0.045 mol) in tetrahydrofuran (250 mL).

-

Stir the mixture at 40 °C for 20 minutes.

-

Add a solution of this compound and methyl 2-chloropropionate (molar ratio 1:1.5) to the catalyst system.

-

Continue the reaction until completion, monitoring by an appropriate method (e.g., TLC or GC).

-

-

Step 2: Hydrolysis to Ibuprofen

-

Dissolve the resulting ibuprofen ester (0.082 mol) in methanol (80 mL).

-

Add an aqueous solution of sodium hydroxide (150 mL, 0.098 mol).

-

Stir the mixture at 40 °C for 3 hours.

-

After hydrolysis, the mixture is acidified to precipitate ibuprofen, which is then filtered, washed, and dried.

-

-

Note: This protocol is based on the methodology described in Chinese patent CN116003216A.[13] This process highlights a practical application of this compound in the synthesis of a significant pharmaceutical product.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents.

References

- 1. This compound | 2051-99-2 | CAA05199 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 2051-99-2 [chemnet.com]

- 8. This compound | 2051-99-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]

- 13. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

1-Bromo-4-isobutylbenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-isobutylbenzene (CAS No. 2051-99-2), a key intermediate in organic synthesis. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis via electrophilic aromatic bromination, and discusses its applications, particularly in the pharmaceutical industry. Spectroscopic data, safety information, and a logical relationship diagram are also included to offer a thorough resource for laboratory and research applications.

Chemical Identity and Properties

This compound is a halogenated aromatic hydrocarbon.[1] Its molecular structure consists of a benzene ring substituted with a bromine atom and an isobutyl group at the para position.[1] This structure makes it a valuable reagent for introducing the 4-isobutylphenyl moiety into more complex molecules, a common fragment in pharmacologically active compounds.[1]

Molecular Formula and Weight

The chemical formula and molecular weight of this compound are fundamental identifiers for this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a colorless to pale yellow liquid.[2] It is poorly soluble in water but shows good solubility in common organic solvents such as ether, chloroform, and benzene.

| Property | Value | Reference(s) |

| CAS Number | 2051-99-2 | [2] |

| Appearance | Colorless to pale yellow liquid or crystals | |

| Boiling Point | 237 °C at 760 mmHg | [1] |

| Density | ~1.24 g/cm³ | [1] |

| Flash Point | 96.6 °C | [2] |

| Refractive Index | 1.525 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic aromatic bromination of isobutylbenzene.[1] This reaction typically involves treating isobutylbenzene with molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃).[3] The isobutyl group is an ortho-, para-director, and due to steric hindrance from the bulky isobutyl group, the para-substituted product is the major isomer formed.

Representative Experimental Protocol: Electrophilic Bromination

The following protocol is a representative procedure for the bromination of an alkylbenzene and can be adapted for the synthesis of this compound.

Materials:

-

Isobutylbenzene

-

Molecular Bromine (Br₂)

-

Anhydrous Iron(III) Chloride (FeCl₃) or Iron filings

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Aqueous sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap (to handle HBr gas evolved)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

In a clean, dry round-bottom flask, dissolve isobutylbenzene in a suitable solvent like dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) chloride or a few iron filings to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of molecular bromine, dissolved in the same solvent, to the stirred reaction mixture via the dropping funnel. The addition should be done at a rate that keeps the reaction temperature under control.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-7.5 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the isobutyl group will appear as another doublet, both with coupling constants typical for para-substituted benzene rings.

-

Isobutyl Protons:

-

A doublet for the two methylene (-CH₂-) protons adjacent to the benzene ring.

-

A multiplet for the single methine (-CH-) proton.

-

A doublet for the six equivalent methyl (-CH₃) protons.

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will be significantly shifted, and the aromatic carbons will appear in the typical range for substituted benzenes. The isobutyl group will show three distinct signals for the methylene, methine, and methyl carbons.

Infrared (IR) Spectroscopy

Key IR absorption peaks are expected for:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically around 600-500 cm⁻¹

Applications in Research and Drug Development

This compound serves as a critical building block in organic synthesis.[1] Its primary utility lies in its role as a precursor for introducing the 4-isobutylphenyl group into target molecules through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where the bromine atom acts as an excellent leaving group.[1] This moiety is a key structural component in many non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen. The lipophilicity and steric bulk of the isobutyl group can be crucial for modulating the pharmacological properties of drug candidates, such as receptor binding, metabolism, and bioavailability.[1]

Safety and Handling

This compound is considered an irritant. It may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area with plenty of water.

Logical Relationships Diagram

The following diagram illustrates the key relationships between the synthesis, structure, properties, and applications of this compound.

Caption: Logical workflow of this compound from synthesis to application.

References

An In-depth Technical Guide to 1-Bromo-4-isobutylbenzene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-4-isobutylbenzene, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, presenting all quantitative data in structured tables and illustrating key processes with diagrams.

Molecular Structure and Properties

This compound is a substituted aromatic hydrocarbon with a bromine atom and an isobutyl group attached to a benzene ring in a para configuration.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 2051-99-2 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1][2] |

| Molecular Weight | 213.11 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 237 °C at 760 mmHg | [1][4] |

| Density | ~1.24 g/cm³ | [1][4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Aromatic protons ortho to Bromine |

| ~7.05 | Doublet | 2H | Aromatic protons ortho to Isobutyl group |

| ~2.45 | Doublet | 2H | -CH₂- |

| ~1.85 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.90 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Aromatic C-isobutyl |

| ~131 | Aromatic C-H ortho to Bromine |

| ~130 | Aromatic C-H ortho to Isobutyl group |

| ~120 | Aromatic C-Br |

| ~45 | -CH₂- |

| ~30 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Mass Spectrometry (MS) Data (Predicted Fragmentation):

| m/z | Ion | Notes |

| 212/214 | [C₁₀H₁₃Br]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine. |

| 156/158 | [C₆H₄Br]⁺ | Loss of isobutyl radical. |

| 133 | [C₁₀H₁₃]⁺ | Loss of Bromine radical. |

| 57 | [C₄H₉]⁺ | Isobutyl cation, often the base peak. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of isobutylbenzene.

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

This protocol is adapted from a similar procedure for the synthesis of Ibuprofen, where this compound is a key intermediate.

-

Materials: Isobutylbenzene, Bromine, Iron filings (catalyst), Dichloromethane (solvent), Sodium bisulfite solution, Sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve isobutylbenzene in dichloromethane.

-

Add a catalytic amount of iron filings to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by washing with a saturated sodium bisulfite solution to remove unreacted bromine.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Application in the Synthesis of Ibuprofen

This compound is a crucial starting material in some synthetic routes to Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Logical Relationship in Ibuprofen Synthesis:

Caption: Key steps in the synthesis of Ibuprofen from this compound.

Detailed Experimental Protocol (Grignard Route):

-

Materials: this compound, Magnesium turnings, Anhydrous diethyl ether or THF, Dry ice (solid CO₂), Hydrochloric acid.

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous ether or THF dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, pour the solution onto an excess of crushed dry ice with vigorous stirring.

-

After the dry ice has sublimed, quench the reaction with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude Ibuprofen.

-

The product can be purified by recrystallization.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science.

Experimental Workflow for Suzuki-Miyaura Coupling:

References

A Spectroscopic Guide to 1-Bromo-4-isobutylbenzene: Elucidating Molecular Structure for Drug Development

Introduction: The Role of 1-Bromo-4-isobutylbenzene in Synthesis

This compound (CAS No. 2051-99-2) is a halogenated aromatic hydrocarbon that serves as a important building block in organic synthesis.[1] Its structure, featuring a para-substituted benzene ring with a bromine atom and an isobutyl group, makes it a valuable intermediate, particularly in the pharmaceutical and fine chemical industries.[1] The bromine atom provides a reactive handle for forming new carbon-carbon bonds through powerful cross-coupling reactions, while the isobutyl moiety allows for the introduction of a lipophilic group, which can be critical for modulating the pharmacological properties of drug candidates.[1]

Accurate and unambiguous structural confirmation of such intermediates is a cornerstone of modern drug development, ensuring the integrity of synthetic pathways and the identity of final active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. We will explore not only the data but also the causality behind the experimental choices and the logic of spectral interpretation.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Fingerprint

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a compound like this compound, Electron Ionization (EI) is the most common method, as it provides a detailed fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The volatile nature of this compound makes it an ideal candidate for GC-MS analysis, which separates the compound from any potential impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 80 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape. Helium is typically used as the carrier gas.

-

MS Analysis (Electron Ionization): The eluent from the GC column is directed into the ion source of the mass spectrometer, typically maintained at 70 eV. This high energy ensures reproducible fragmentation. The analyzer (e.g., a quadrupole) scans a mass range, for instance, from m/z 40 to 300.

Data Interpretation and Expected Fragmentation

The mass spectrum of this compound is expected to exhibit several key features that confirm its identity. The molecular weight of the compound is approximately 213.11 g/mol .[2]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge) | Proposed Fragment Identity | Interpretation Notes |

| 214 / 212 | [C₁₀H₁₃Br]⁺• (M⁺• and M+2⁺•) | Molecular Ion Peaks . The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3][4] |

| 171 / 169 | [C₇H₆Br]⁺ | Loss of a propyl radical (•C₃H₇) from the molecular ion. |

| 157 / 155 | [C₆H₄Br]⁺ | Loss of the entire isobutyl group (•C₄H₉) via benzylic cleavage. This is often a significant fragmentation pathway for alkylbenzenes. |

| 91 | [C₇H₇]⁺ | Tropylium Ion . A common rearrangement product in the fragmentation of alkylbenzenes, formed by the loss of a bromine radical followed by rearrangement of the resulting isobutylbenzene cation.[2] |

| 57 | [C₄H₉]⁺ | The isobutyl cation. |

| 43 | [C₃H₇]⁺ | The isopropyl cation, a major fragment from the isobutyl group. This is often the base peak in the spectrum of isobutyl-containing compounds.[5] |

Logical Fragmentation Pathway

The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion, [M]⁺•. The subsequent fragmentation is driven by the stability of the resulting carbocations and radicals. The C-C bond beta to the aromatic ring (the benzylic position) is a common point of cleavage.

Caption: Predicted EI-MS fragmentation pathway for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, it allows for the clear identification of both the aromatic and the aliphatic isobutyl protons.

Experimental Protocol: ¹H NMR

A standard high-resolution ¹H NMR spectrum can be acquired with minimal sample preparation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is chemically inert and has a well-known residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[6]

-

Data Acquisition: Place the NMR tube in the spectrometer (e.g., 400 MHz). Acquire the spectrum using standard parameters, including a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[6]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The signals are then integrated to determine the relative ratios of protons.

Data Interpretation and Predicted Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the isobutyl group and the aromatic protons. The para-substitution on the benzene ring creates a symmetrical pattern, often referred to as an AA'BB' system, which simplifies to appear as two distinct doublets.

Caption: Proton labeling for ¹H NMR analysis.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Hₑ | ~ 7.40 | Doublet | 2H | J(Hₑ-Hₐ) ≈ 8.4 | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded and shifted downfield.[7] |

| Hₐ | ~ 7.05 | Doublet | 2H | J(Hₐ-Hₑ) ≈ 8.4 | Aromatic protons ortho to the electron-donating alkyl group are more shielded and shifted upfield.[7] |

| Hc | ~ 2.45 | Doublet | 2H | J(Hc-Hₔ) ≈ 7.2 | Protons on the CH₂ group are adjacent to the aromatic ring (benzylic position) and coupled to the single Hₔ proton. |

| Hₔ | ~ 1.85 | Nonet (Multiplet) | 1H | J(Hₔ-Hc) ≈ 7.2, J(Hₔ-Hₑ) ≈ 6.8 | The CH proton is coupled to the two Hc protons and the six Hₑ protons, resulting in a complex multiplet. |

| Hₑ | ~ 0.90 | Doublet | 6H | J(Hₑ-Hₔ) ≈ 6.8 | The two equivalent methyl (CH₃) groups are coupled to the single Hₔ proton. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework. Standard spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly for ¹³C NMR.

-

Data Acquisition: Using the same sample and spectrometer, switch the acquisition parameters for ¹³C detection (e.g., at 101 MHz on a 400 MHz instrument).

-

Decoupling: Employ broadband proton decoupling to simplify the spectrum, causing all carbon signals to appear as singlets.

-

Scan Accumulation: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 256 or more) is required to obtain a good signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

Due to the molecule's symmetry, this compound is expected to show 6 distinct carbon signals: 4 for the aromatic ring and 3 for the isobutyl group.

Caption: Carbon labeling for ¹³C NMR analysis.

Table 3: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | ~ 141 | Quaternary aromatic carbon attached to the isobutyl group. Alkyl groups cause a downfield shift.[8] |

| C2 | ~ 131 | Aromatic CH carbons ortho to the bromine. |

| C3 | ~ 130 | Aromatic CH carbons ortho to the isobutyl group. |

| C1 | ~ 120 | Quaternary aromatic carbon directly attached to bromine (ipso-carbon). The heavy atom effect of bromine causes a significant shielding effect compared to other substituted carbons.[9] |

| C5 | ~ 45 | The CH₂ carbon of the isobutyl group. |

| C6 | ~ 30 | The CH carbon of the isobutyl group. |

| C7 | ~ 22 | The two equivalent CH₃ carbons of the isobutyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is a rapid and effective method for confirming the presence of the aromatic ring and alkyl C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Modern FTIR spectrometers often use an ATR accessory, which is ideal for analyzing liquid samples.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, the crystal is simply wiped clean with a solvent-moistened cloth (e.g., using isopropanol).

Data Interpretation and Expected Absorptions

The IR spectrum will be dominated by C-H and C-C bond vibrations. The C-Br stretch is often weak and falls in the fingerprint region, making it difficult to assign definitively.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic (isobutyl) C-H |

| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~ 1465 | C-H Bend | CH₂ and CH₃ Scissoring |

| ~ 1385, ~1370 | C-H Bend | CH(CH₃)₂ "isopropyl" split |

| ~ 820 | C-H Bend (Out-of-Plane) | 1,4-Disubstituted (para) benzene |

| 650 - 550 | C-Br Stretch | Aryl Bromide |

Conclusion

The collective data from Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared Spectroscopy provides a self-validating system for the structural confirmation of this compound. MS confirms the correct molecular mass and the presence of bromine. ¹H and ¹³C NMR precisely map the proton and carbon skeletons, respectively, confirming the para-substitution pattern and the structure of the isobutyl group. Finally, IR spectroscopy provides corroborating evidence for the key functional groups. Together, these techniques offer a comprehensive and unambiguous characterization essential for researchers in synthetic chemistry and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. This compound | CAS#:2051-99-2 | Chemsrc [chemsrc.com]

- 5. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-isobutylbenzene

This guide provides a detailed analysis of the ¹H NMR spectrum of 1-Bromo-4-isobutylbenzene, tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the limited availability of a fully assigned experimental spectrum in public databases, this document presents a predicted spectrum based on the analysis of structurally analogous compounds and fundamental principles of NMR spectroscopy.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~ 0.92 | Doublet (d) | ~ 6.7 | 6H |

| H-b | ~ 1.85 | Nonet (n) | ~ 6.7 | 1H |

| H-c | ~ 2.45 | Doublet (d) | ~ 7.2 | 2H |

| H-d | ~ 7.08 | Doublet (d) | ~ 8.4 | 2H |

| H-e | ~ 7.40 | Doublet (d) | ~ 8.4 | 2H |

Spectral Interpretation and Rationale

The structure of this compound presents a symmetrical para-substituted aromatic ring and an isobutyl group, leading to a predictable ¹H NMR spectrum with five distinct signals.

Isobutyl Group Protons:

-

H-a (Methyl Protons): The six protons of the two equivalent methyl groups are expected to appear as a doublet at approximately 0.92 ppm. These protons are coupled to the single methine proton (H-b), resulting in the doublet multiplicity according to the n+1 rule (1+1=2).

-

H-b (Methine Proton): The single methine proton is coupled to the six methyl protons (H-a) and the two methylene protons (H-c). This would theoretically result in a complex multiplet. However, due to similar coupling constants, it is predicted to appear as a nonet (a multiplet with nine peaks) around 1.85 ppm.

-

H-c (Methylene Protons): The two benzylic protons are adjacent to the methine proton (H-b) and are therefore split into a doublet, appearing at approximately 2.45 ppm. The downfield shift is attributed to the proximity of the aromatic ring.

Aromatic Protons:

-

H-d and H-e: The para-substitution on the benzene ring results in a simplified aromatic region. The four aromatic protons are chemically non-equivalent but form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the isobutyl group (H-d) are expected to be more shielded and appear upfield around 7.08 ppm, while the protons ortho to the electron-withdrawing bromine atom (H-e) will be deshielded and resonate downfield at approximately 7.40 ppm. The coupling between these adjacent aromatic protons (ortho-coupling) will result in a doublet for each signal with a coupling constant of about 8.4 Hz.

Logical Relationships of Protons

The following diagram illustrates the structure of this compound and the coupling relationships between the different sets of protons.

Caption: Molecular structure of this compound and proton coupling relationships.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

2. Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity and optimal resolution.

-

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

To improve the signal-to-noise ratio, a total of 16 to 64 scans are typically co-added.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

-

The spectrum is then phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal at 0 ppm.

-

The signals are integrated to determine the relative number of protons responsible for each resonance.

-

The multiplicities of the signals (e.g., singlet, doublet, triplet) and their coupling constants are determined.

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Bromo-4-isobutylbenzene

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Bromo-4-isobutylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and spectral interpretation of this compound, offering field-proven insights to ensure accurate and reliable structural elucidation.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound (CAS No. 2051-99-2) is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₁₃Br.[1][2][3] Its structure, featuring a para-substituted benzene ring with a bromine atom and an isobutyl group, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] The precise characterization of this molecule is paramount for quality control and for understanding its reactivity in subsequent synthetic transformations.

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[4] It provides detailed information about the carbon skeleton, including the number of unique carbon environments, their hybridization state, and their electronic environment. For this compound, ¹³C NMR is crucial for confirming the substitution pattern on the benzene ring and verifying the integrity of the isobutyl side chain.

Theoretical Principles: Predicting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic effects of the bromo and isobutyl substituents on the benzene ring.

Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the aromatic carbons in substituted benzenes are governed by the interplay of inductive and resonance effects of the substituents.[5]

-

The Isobutyl Group: As an alkyl group, the isobutyl substituent is an electron-donating group (EDG) through an inductive effect. This leads to a slight shielding of the aromatic carbons, causing their signals to appear at a lower chemical shift (upfield) compared to unsubstituted benzene (δ ≈ 128.5 ppm).

-

The Bromo Group: The bromine atom exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) through its inductive effect due to its high electronegativity. However, it is also capable of donating electron density to the aromatic ring via resonance, utilizing its lone pair electrons. A notable phenomenon is the "heavy atom effect," where the large electron cloud of bromine can cause significant shielding of the directly attached (ipso) carbon, leading to an upfield shift contrary to what would be expected based solely on electronegativity.[6]

Predicted Chemical Shift Assignments

Based on these principles and data from similar structures, the predicted ¹³C NMR chemical shifts for this compound are as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C-Br) | ~120 | Ispo-carbon attached to bromine, shielded by the heavy atom effect.[6] |

| C2, C6 | ~132 | Ortho to the bromine, deshielded by the inductive effect of bromine. |

| C3, C5 | ~129 | Meta to the bromine and ortho to the isobutyl group, slightly shielded by the isobutyl group. |

| C4 | ~141 | Para to the bromine and ipso to the isobutyl group, deshielded. |

| C7 (CH₂) | ~45 | Benzylic carbon of the isobutyl group. |

| C8 (CH) | ~30 | Methine carbon of the isobutyl group. |

| C9, C10 (CH₃) | ~22 | Equivalent methyl carbons of the isobutyl group. |

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum necessitates meticulous sample preparation and the selection of appropriate experimental parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for the compound and has a well-defined residual solvent peak (δ ≈ 77.16 ppm) for referencing.

-

Concentration: Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for a ¹³C NMR experiment within a reasonable acquisition time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer and Parameters

The following parameters are typical for a 400 MHz NMR spectrometer:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer) is used to provide a spectrum where each unique carbon appears as a singlet.

-

Spectral Width (SW): A spectral width of approximately 240 ppm is sufficient to encompass all expected carbon signals.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds ensures adequate data points for good resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to their equilibrium state before the next pulse. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) would be necessary.[7]

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Spectral Analysis and Interpretation

The following is an analysis of a reference ¹³C NMR spectrum of this compound.

Reference Spectrum and Peak Assignments

Table of ¹³C NMR Data for this compound

| Peak | Chemical Shift (δ) ppm | Assignment | Multiplicity (DEPT-135) |

| 1 | 140.9 | C4 | Quaternary (absent) |

| 2 | 131.5 | C2, C6 | CH (positive) |

| 3 | 129.9 | C3, C5 | CH (positive) |

| 4 | 120.1 | C1 | Quaternary (absent) |

| 5 | 45.1 | C7 | CH₂ (negative) |

| 6 | 30.3 | C8 | CH (positive) |

| 7 | 22.3 | C9, C10 | CH₃ (positive) |

Structural Confirmation with DEPT-135

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[8][9][10] A DEPT-135 experiment provides the following information:

-

Positive signals: CH₃ and CH carbons.

-

Negative signals: CH₂ carbons.

-

Absent signals: Quaternary carbons.

The DEPT-135 spectrum of this compound would confirm the assignments in the table above, with a negative signal for the benzylic CH₂ group (C7) and positive signals for the aromatic CH groups (C2, C3, C5, C6), the isobutyl CH group (C8), and the isobutyl CH₃ groups (C9, C10). The quaternary carbons (C1 and C4) would be absent in the DEPT-135 spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the corresponding ¹³C NMR chemical shift assignments.

Figure 1. Molecular structure of this compound with ¹³C NMR assignments.

Conclusion

¹³C NMR spectroscopy, in conjunction with techniques like DEPT, provides a robust and definitive method for the structural analysis of this compound. By understanding the fundamental principles of substituent effects and adhering to a rigorous experimental protocol, researchers can confidently assign the carbon signals and verify the molecular structure. This in-depth analysis is critical for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the integrity of research and development in the chemical and pharmaceutical sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-4-isobutylbenzene

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-Bromo-4-isobutylbenzene, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the fragmentation pathways of this molecule under electron ionization (EI) conditions, offering insights into its structural characterization.

Introduction: The Significance of this compound

This compound (C₁₀H₁₃Br) is a halogenated aromatic hydrocarbon with a molecular weight of approximately 213.12 g/mol .[1][2] Its structure, featuring a para-substituted benzene ring with a bromine atom and an isobutyl group, makes it a versatile reagent in organic synthesis.[1] The presence of the bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the isobutyl moiety imparts specific steric and lipophilic properties.[1] Understanding the mass spectrometric profile of this compound is crucial for reaction monitoring, purity assessment, and structural verification in synthetic chemistry workflows.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺•) but also to induce extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for structural elucidation and compound identification. The molecular ions, being energetically unstable, break down into smaller, more stable fragment ions and neutral radicals. Only the charged fragments are detected by the mass spectrometer.

Predicted Mass Spectrum of this compound

While a publicly available high-resolution spectrum is not readily accessible, a detailed prediction of the key fragments can be made based on established principles of mass spectrometry and data from analogous compounds. The analysis is predicated on the unique structural features of this compound: the bromine isotope pattern and the fragmentation of the alkylbenzene moiety.

The Molecular Ion and the Bromine Isotope Pattern

A defining characteristic of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively). This results in a distinctive isotopic pattern for any fragment containing a bromine atom. The molecular ion of this compound will therefore appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). These are referred to as the M⁺• and (M+2)⁺• peaks.

Given the monoisotopic mass of this compound as approximately 212.02 u, the molecular ion peaks are expected at:

-

m/z 212 : Corresponding to [C₁₀H₁₃⁷⁹Br]⁺•

-

m/z 214 : Corresponding to [C₁₀H₁₃⁸¹Br]⁺•

The near 1:1 intensity ratio of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.

Major Fragmentation Pathways and Key Ions

The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations. The isobutyl-substituted benzene ring offers several pathways for fragmentation.

The most favorable fragmentation pathway for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage. This results in the formation of a highly stable benzylic carbocation. In the case of this compound, this involves the loss of a propyl radical (•C₃H₇).

This fragmentation is predicted to be the most dominant, making the resulting ion the base peak in the spectrum.

-

m/z 170/172 : [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺

It is important to note that this fragment will also exhibit the characteristic 1:1 bromine isotope pattern.

Cleavage of the bond alpha to the benzene ring, with loss of an isobutyl radical (•C₄H₉), would lead to the formation of a bromophenyl cation.

-

m/z 155/157 : [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺

Another significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the isobutyl side chain, leading to a secondary carbocation. This is a common fragmentation for branched alkanes.

-

m/z 197/199 : [C₉H₁₀⁷⁹Br]⁺• / [C₉H₁₀⁸¹Br]⁺•

While the bromobenzyl cation is stable, further fragmentation can occur. The loss of the bromine atom from the bromobenzyl cation (m/z 170/172) can lead to the formation of the highly stable tropylium ion. Aromatic compounds with alkyl substituents often show a prominent peak at m/z 91, which is attributed to the formation of the tropylium ion (C₇H₇⁺) through rearrangement of the benzyl cation.

-

m/z 91 : [C₇H₇]⁺

This fragment will be a singlet peak, as it no longer contains bromine.

Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted key ions, their mass-to-charge ratios, and their proposed structures in the electron ionization mass spectrum of this compound.

| m/z (Proposed) | Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 212/214 | [Br-C₆H₄-CH₂CH(CH₃)₂]⁺• | Molecular Ion (M⁺•) | Moderate |

| 197/199 | [Br-C₆H₄-CH₂C(CH₃)₂]⁺ | Loss of •CH₃ from the isobutyl group (α-cleavage) | Moderate to Low |

| 170/172 | [Br-C₆H₄-CH₂]⁺ | Benzylic cleavage with loss of •C₃H₇ | High (likely Base Peak) |

| 155/157 | [Br-C₆H₄]⁺ | Cleavage of the C-C bond alpha to the ring | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Loss of Br• from the bromobenzyl cation (m/z 170/172) | High |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Loss of Br• from the bromophenyl cation (m/z 155/157) | Moderate |

| 43 | [C₃H₇]⁺ (Isopropyl cation) | Cleavage of the benzylic bond with charge retention on the alkyl fragment | Moderate to High |

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of competing and sequential reactions originating from the molecular ion.

Caption: Predicted fragmentation pathway of this compound under EI-MS.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a standardized protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound, identifying the molecular ion and major fragment ions.

Materials and Reagents:

-

This compound (≥98% purity)

-

High-purity solvent (e.g., dichloromethane or hexane, GC grade)

-

Volumetric flasks and micropipettes

-

GC vials with septa

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent)

-

Mass spectrometer with an electron ionization source and a quadrupole or time-of-flight mass analyzer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

-

Transfer 1 mL of the final solution into a GC vial and seal.

-

-

GC-MS Instrument Setup and Parameters:

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sensitivity)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the data over the entire GC run.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of this peak.

-

Analyze the spectrum to identify the molecular ion peaks (m/z 212/214) and the key fragment ions as detailed in Section 4.

-

Compare the obtained spectrum with library data if available, or interpret the fragmentation pattern based on the principles outlined in this guide.

-

Conclusion

The mass spectrometry of this compound under electron ionization is characterized by a distinct and predictable fragmentation pattern. The presence of a single bromine atom is unequivocally confirmed by the M⁺• and (M+2)⁺• isotopic peaks at m/z 212 and 214 with a near 1:1 intensity ratio. The dominant fragmentation pathway is benzylic cleavage, leading to the formation of the base peak at m/z 170/172. Other significant fragments arising from alpha-cleavage and rearrangements, such as the tropylium ion at m/z 91, provide further structural confirmation. This in-depth understanding of its mass spectrometric behavior is indispensable for its application in synthetic and analytical chemistry.

References

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 1-Bromo-4-isobutylbenzene

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-bromo-4-isobutylbenzene, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the molecule's vibrational modes, a detailed experimental protocol for acquiring its spectrum, and a thorough interpretation of the spectral data, grounding all assertions in established spectroscopic principles.

Introduction: The Vibrational Signature of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule upon interaction with infrared radiation.[2] Each functional group within a molecule possesses a unique set of vibrational frequencies, including stretching and bending modes. An IR spectrum, which plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation, thus serves as a distinct molecular "fingerprint." This allows for the identification of functional groups and the elucidation of molecular structure.

This compound (CAS No. 2051-99-2) is a para-substituted aromatic hydrocarbon.[1] Its structure, comprising a benzene ring substituted with a bromine atom and an isobutyl group, gives rise to a characteristic IR spectrum that we will dissect in detail.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the acquisition of a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, a liquid at room temperature, using the Attenuated Total Reflectance (ATR) technique. ATR is a widely used method for liquid and solid samples due to its minimal sample preparation requirements.

Experimental Workflow for FTIR-ATR Analysis

Caption: Step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, and allow it to dry completely. This prevents sample contamination.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32). The typical spectral range for analysis of organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of this compound.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

-

In-Depth Spectral Analysis of this compound

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its aromatic and aliphatic components. The following analysis is based on established group frequency correlations and data from the Spectral Database for Organic Compounds (SDBS).

Infrared Spectrum of this compound (Liquid Film)

(Please note: A high-resolution image of the spectrum from a publicly available database like SDBS would be inserted here in a full technical guide. For this demonstration, a descriptive analysis and data table are provided.)

Table 1: Principal IR Absorption Bands and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3050 | Aromatic C-H Stretch | Benzene Ring | Medium |

| 2959, 2928, 2870 | Aliphatic C-H Stretch | Isobutyl Group | Strong |

| 1595, 1489 | C=C Stretch | Benzene Ring | Medium-Strong |

| 1468 | C-H Bending (Asymmetric) | -CH₃ and -CH₂- | Medium |

| 1385, 1368 | C-H Bending (Symmetric) | -CH(CH₃)₂ (gem-dimethyl) | Medium |

| ~1010 | In-plane C-H Bending | Benzene Ring | Medium |

| 816 | Out-of-plane C-H Bending | para-Disubstituted Benzene | Strong |

| ~550 | C-Br Stretch | Aryl Halide | Medium-Weak |

Detailed Interpretation of Key Spectral Regions:

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The absorption band observed around 3050 cm⁻¹ is characteristic of the C-H stretching vibrations of the sp²-hybridized carbon atoms in the benzene ring.[3] The presence of peaks in this region is a clear indicator of an aromatic compound.

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): The strong, sharp peaks at 2959, 2928, and 2870 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the isobutyl group.[3][4] The complexity and intensity of these bands are typical for an alkyl substituent.

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The absorptions at 1595 and 1489 cm⁻¹ are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring.[3] Aromatic compounds typically show a pair of bands in this region.

-

Aliphatic C-H Bending (1470-1360 cm⁻¹): The peak at 1468 cm⁻¹ corresponds to the asymmetric bending (scissoring) of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂-) groups of the isobutyl substituent.[4] The characteristic doublet at 1385 and 1368 cm⁻¹ is a strong indicator of a gem-dimethyl group (-CH(CH₃)₂), which is present in the isobutyl structure. This splitting arises from the in-phase and out-of-phase symmetric bending of the two methyl groups.

-

Aromatic C-H Bending (Fingerprint Region): The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the substitution pattern of the benzene ring.

-

The band at approximately 1010 cm⁻¹ can be assigned to in-plane C-H bending vibrations of the aromatic ring.

-

The strong absorption at 816 cm⁻¹ is highly diagnostic of a para-disubstituted (1,4-disubstituted) benzene ring.[5] This peak arises from the out-of-plane bending of the two adjacent hydrogen atoms on the ring.

-

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. The absorption around 550 cm⁻¹ is consistent with the C-Br stretch in an aryl bromide.[6]

Conclusion: A Validated Spectroscopic Profile

The infrared spectrum of this compound provides a clear and detailed vibrational profile that is fully consistent with its molecular structure. The key diagnostic bands, including the aromatic C-H and C=C stretches, the characteristic aliphatic C-H stretches and bends of the isobutyl group (notably the gem-dimethyl doublet), the strong out-of-plane bending indicative of para-substitution, and the C-Br stretch, collectively offer a robust method for the identification and quality control of this important chemical intermediate. The experimental protocol outlined provides a reliable method for obtaining a high-quality spectrum, ensuring the integrity of the analytical data. This in-depth understanding of its IR spectrum is invaluable for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Chemical Reactivity of the C-Br Bond in 1-Bromo-4-isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the carbon-bromine (C-Br) bond in 1-bromo-4-isobutylbenzene, a key intermediate in the synthesis of various organic compounds, notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The document delves into the primary reaction types involving the C-Br bond of this molecule, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and Ullmann condensations. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic illustrations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound (CAS No. 2051-99-2) is an aromatic hydrocarbon featuring a bromine atom and an isobutyl group attached to a benzene ring.[1] The C-Br bond is the most reactive site in the molecule, making it a versatile precursor for the introduction of the 4-isobutylphenyl moiety into more complex structures.[1] This guide will explore the key transformations of the C-Br bond in this compound, providing detailed insights into the reaction mechanisms and practical experimental procedures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The C-Br bond in this compound readily participates in these transformations, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3] This reaction is widely used to synthesize biaryls and substituted aromatic compounds.

Reaction Scheme:

Where Ar = 4-isobutylphenyl, R = aryl, vinyl, or alkyl

Catalytic Cycle:

The mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[4]

Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction.

Quantitative Data for Suzuki Coupling of Aryl Bromides:

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 2 | 95 |

| 1-bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 2 | 94 |

| 1-bromo-4-(1-octynyl)benzene | 4-Tolylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | - | 87 |

| 1-bromo-4-(1-octynyl)benzene | 4-Anisylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | - | 90 |

Note: Data for a structurally similar aryl bromide.[5]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

To a dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines.[6][7] This reaction is a powerful method for the synthesis of anilines and other N-aryl compounds.[7]

Reaction Scheme:

Where Ar = 4-isobutylphenyl, R = alkyl, aryl

Catalytic Cycle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond.[6]

References

- 1. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-4-isobutylbenzene in Organic Solvents

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-4-isobutylbenzene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for laboratory and development settings.

Introduction: The Significance of this compound

This compound (CAS No. 2051-99-2) is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₁₃Br.[1] Its structure, featuring a para-substituted benzene ring with a bromine atom and an isobutyl group, makes it a valuable reagent for introducing the 4-isobutylphenyl moiety into more complex molecules. This is particularly relevant in the pharmaceutical industry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The lipophilicity imparted by the isobutyl group plays a significant role in the solubility and reactivity of the molecule.[2]

This guide will delve into the principles governing the solubility of this compound, provide a framework for solvent selection, and detail a robust experimental protocol for quantitative solubility determination.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces between solute and solvent molecules.[3][4] For a nonpolar compound like this compound, solubility is primarily dictated by London dispersion forces.

Molecular Structure and Polarity

This compound is a predominantly nonpolar molecule. The benzene ring and the isobutyl group are both nonpolar hydrocarbon moieties. The carbon-bromine bond introduces a slight dipole, but the overall molecule has low polarity. Therefore, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[5]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[1][6] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-